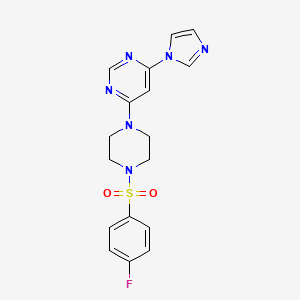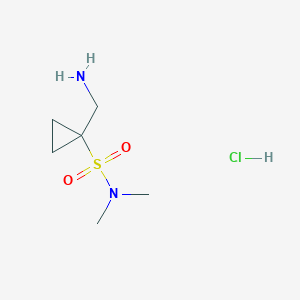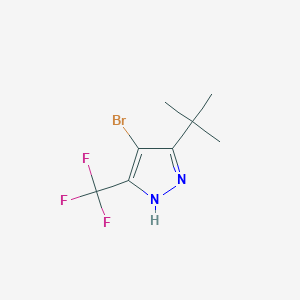
4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of substituents: The bromine, tert-butyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of bromine, tert-butyl, and trifluoromethyl groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-tert-butyl-1H-pyrazole: Lacks the trifluoromethyl group.
3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the bromine atom.
4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Lacks the tert-butyl group.
Uniqueness
The combination of bromine, tert-butyl, and trifluoromethyl groups in 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole makes it unique
Propriétés
IUPAC Name |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSUQONSUOXPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)
![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)
![2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2524339.png)
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
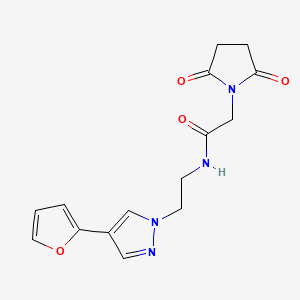
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
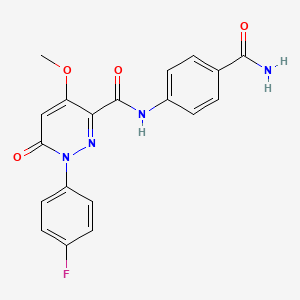
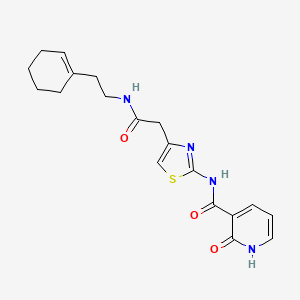
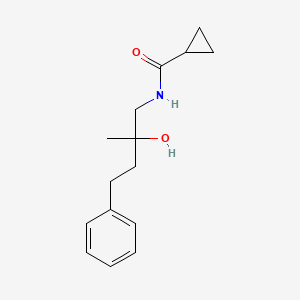
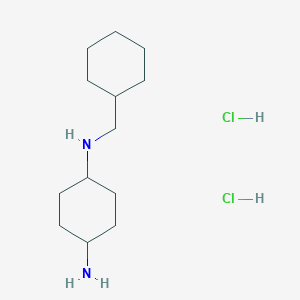
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
